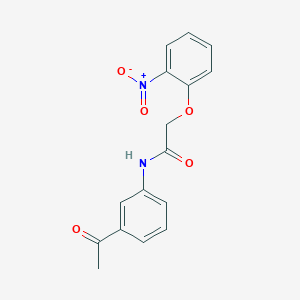

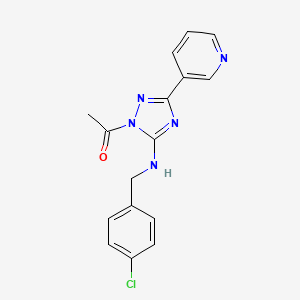

![molecular formula C23H19N3O2 B5570006 3-[(4-甲氧基亚苄基)氨基]-2-(2-甲基苯基)-4(3H)-喹唑啉酮](/img/structure/B5570006.png)

3-[(4-甲氧基亚苄基)氨基]-2-(2-甲基苯基)-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinone derivatives, such as 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, are recognized for their diverse biological activities, which range from antibacterial and antifungal to anticancer and analgesic effects. These compounds are synthesized through various chemical reactions, leveraging their molecular structure to yield desired properties (Osarumwense Peter Osarodion, 2023).

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves cyclization reactions, starting from anthranilamide derivatives and aldehydes. One study outlined an oxidant- and metal-free synthesis method that emphasizes the versatility and efficiency of creating biologically significant 4(3H)-quinazolinones (R. Cheng et al., 2014). Another route utilizes Schiff bases for novel syntheses, offering a pathway to both 4(3H)-quinazolinones and 1,3,4-oxadiazoles, highlighting the chemical versatility of these compounds (P. Reddy et al., 1986).

Molecular Structure Analysis

The molecular structure of 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone and its derivatives is crucial for their biological activity. Studies employing density functional theory (DFT) calculations, FTIR, NMR, and UV spectroscopy have provided insights into the molecular architecture, including HOMO and LUMO distributions, vibrational properties, and charge distribution, which underpin their chemical reactivity and interaction with biological targets (M. Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation can yield 3-benzylideneamino-4(3H)-quinazolinones, demonstrating the compound's reactivity and potential for structural diversification (P. Reddy et al., 1986).

科学研究应用

生物活性与合成方法

合成与生物活性: 已有报道称,包括类似于 3-[(4-甲氧基亚苄基)氨基]-2-(2-甲基苯基)-4(3H)-喹唑啉酮的化合物在内的喹唑啉酮衍生物具有广泛的生物活性。这些活性包括抗菌、抗真菌、抗结核、抗病毒、抗癌、降压、利尿、抗微生物、杀虫、抗惊厥、麻醉、镇静活性、抗疟疾和抗糖尿病特性。一项研究重点介绍了喹唑啉酮衍生物的合成及其显着的镇痛活性,展示了它们在疼痛管理中的潜力 (Osarumwense Peter Osarodion, 2023).

环磷酸鸟苷磷酸二酯酶抑制剂: 对喹唑啉衍生物的研究已发现它们作为环磷酸鸟苷磷酸二酯酶 (cGMP-PDE) 的有效且选择性抑制剂,这对各种生理过程至关重要。这种活性对于冠状动脉的松弛至关重要,表明在心血管疾病中具有潜在的治疗应用 (Y. Takase 等,1994).

一锅合成技术: 已经开发出创新的喹唑啉酮一锅合成方法,展示了创建这些化合物的有效途径。此类技术突出了喹唑啉酮的多功能性和在各种科学应用中的改性潜力 (R. Cheng 等,2013).

催化与合成效用

有机合成中的催化性能: 已探索了喹唑啉酮衍生物在催化中的效用,研究结果表明它们在促进其他生物活性杂环化合物的合成中是有效的。这证明了该化合物不仅作为目标分子,而且作为有机合成中的催化剂,扩大了其科学应用 (S. Y. Ebrahimipour 等,2018).

光谱和表征研究

光谱荧光表征和抗菌活性: 喹唑啉酮衍生物的合成和表征,然后评估其抗菌活性,强调了研究这些化合物的技术进步。光谱荧光技术深入了解了该化合物的特性及其在抗菌应用中的潜力 (Salman A. Khan, 2017).

属性

IUPAC Name |

3-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-7-3-4-8-19(16)22-25-21-10-6-5-9-20(21)23(27)26(22)24-15-17-11-13-18(28-2)14-12-17/h3-15H,1-2H3/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUDSARWIPYPAZ-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)